molecular formula C10H8BrNO B1375035 (3-Bromoquinolin-6-yl)methanol CAS No. 1268261-05-7

(3-Bromoquinolin-6-yl)methanol

Cat. No. B1375035
Key on ui cas rn: 1268261-05-7
M. Wt: 238.08 g/mol
InChI Key: CZOMMVHVPHQZMP-UHFFFAOYSA-N
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Patent
US08507676B2

Procedure details

To a stirred solution of methyl 3-bromo-quinoline-6-carboxylate (1.09 g, 4 mmol) in THF (50 mL) at 0° C. was added LiAlH4 (0.155 g, 4 mmol) in small portions. The resulting mixture was stirred at 0° C. for 0.5 h. Water (0.2 mL) was added dropwise, followed by 0.2 mL of 10% aq. NaOH and 0.2 mL of water. The solid was removed and the solvent was concentrated in vacuo. The residue was purified by flash chromatography on silica gel eluting with EtOAc/hexane gradient to afford the title compound (413 mg, 42%). LCMS (method A): [MH]+=238/240, tR=4.453 min.
Quantity
1.09 g
Type
reactant
Reaction Step One
Quantity
0.155 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
0.2 mL
Type
reactant
Reaction Step Two
Name
Quantity
0.2 mL
Type
reactant
Reaction Step Three
Name
Quantity
0.2 mL
Type
reactant
Reaction Step Four
Yield
42%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[N:4][C:5]2[C:10]([CH:11]=1)=[CH:9][C:8]([C:12](OC)=[O:13])=[CH:7][CH:6]=2.[H-].[H-].[H-].[H-].[Li+].[Al+3].O.[OH-].[Na+]>C1COCC1>[Br:1][C:2]1[CH:3]=[N:4][C:5]2[C:10]([CH:11]=1)=[CH:9][C:8]([CH2:12][OH:13])=[CH:7][CH:6]=2 |f:1.2.3.4.5.6,8.9|

Inputs

Step One
Name
Quantity
1.09 g
Type
reactant
Smiles
BrC=1C=NC2=CC=C(C=C2C1)C(=O)OC
Name
Quantity
0.155 g
Type
reactant
Smiles
[H-].[H-].[H-].[H-].[Li+].[Al+3]
Name
Quantity
50 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
0.2 mL
Type
reactant
Smiles
O
Step Three
Name
Quantity
0.2 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Four
Name
Quantity
0.2 mL
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The resulting mixture was stirred at 0° C. for 0.5 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solid was removed
CONCENTRATION
Type
CONCENTRATION
Details
the solvent was concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was purified by flash chromatography on silica gel eluting with EtOAc/hexane gradient

Outcomes

Product
Details
Reaction Time
0.5 h
Name
Type
product
Smiles
BrC=1C=NC2=CC=C(C=C2C1)CO
Measurements
Type Value Analysis
AMOUNT: MASS 413 mg
YIELD: PERCENTYIELD 42%
YIELD: CALCULATEDPERCENTYIELD 43.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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